N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
The compound N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative featuring a substituted carbamoyl-methylsulfanyl group at the 6-position and a branched propanamide at the 3-position of the pyridazine ring. Its structural complexity arises from the integration of a 3-chloro-2-methylphenyl moiety, which may confer unique steric and electronic properties. While specific data for this compound are absent in the provided evidence, its design aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10(2)17(24)20-14-7-8-16(22-21-14)25-9-15(23)19-13-6-4-5-12(18)11(13)3/h4-8,10H,9H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENGLAJMOGIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs, synthetic strategies, and physicochemical properties.
Substituent Analysis and Functional Group Impact
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chloro-2-methylphenyl group introduces moderate electron withdrawal, similar to the 3,4-dichlorophenyl group in 26 . This may enhance stability and binding affinity in hydrophobic pockets.
- Amide vs. Sulfonamide : The propanamide group in the target compound and 9d contrasts with the sulfonamide in 26 , which may alter solubility and hydrogen-bonding capacity. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–17) .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s carbamate and amide groups would exhibit C=O stretches near 1720–1680 cm⁻¹, comparable to 26 (1727 cm⁻¹ for carbonyl) .
- NMR Data : The 3-chloro-2-methylphenyl group would show aromatic protons downfield-shifted (δ ~7.0–7.5 ppm), akin to 26 (δ 7.25–7.69 ppm for dichlorophenyl) .
- Thermal Stability : The melting point of 26 (163–166°C) suggests moderate stability, while the target compound’s branched propanamide may lower its mp due to reduced crystallinity .
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